molecular formula C15H14Cl2O4 B8609073 Ethyl 7,8-dichloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate

Ethyl 7,8-dichloro-4-hydroxy-1,1-dimethyl-2-oxo-naphthalene-3-carboxylate

Cat. No. B8609073
M. Wt: 329.2 g/mol
InChI Key: BRGNDCKYPHVKIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07635715B2

Procedure details

P2O5 (5.00 g, 35 mmol) was treated with H2SO4 (4.5 mL, 81 mmol) at 0° C. in a 100 mL round bottom flask. Diethyl 2-(2-(2,3-dichlorophenyl)-2-methylpropanoyl)malonate (0.500 g, 1.0 mmol) was added, and the mixture was stirred at 25° C. for 1.5 hours. The reaction was quenched with ice, extracted with EtOAc (2×50 mL), and the combined organic layers were washed with brine (50 mL). The organic layers were then dried over MgSO4, concentrated, and dried in vacuo to give the title compound (0.235 g). MS m/e=329 (M+H)+.
Name
Quantity
5 g
Type
reactant
Reaction Step One
Name
Quantity
4.5 mL
Type
reactant
Reaction Step One
Quantity
0.5 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
O=P12OP3(OP(OP(O3)(O1)=O)(=O)O2)=O.OS(O)(=O)=O.[Cl:20][C:21]1[C:26]([Cl:27])=[CH:25][CH:24]=[CH:23][C:22]=1[C:28]([CH3:43])([CH3:42])[C:29]([CH:31]([C:37]([O:39][CH2:40][CH3:41])=[O:38])[C:32]([O:34]CC)=O)=[O:30]>>[Cl:27][C:26]1[C:21]([Cl:20])=[C:22]2[C:23]([C:32]([OH:34])=[C:31]([C:37]([O:39][CH2:40][CH3:41])=[O:38])[C:29](=[O:30])[C:28]2([CH3:42])[CH3:43])=[CH:24][CH:25]=1

Inputs

Step One
Name
Quantity
5 g
Type
reactant
Smiles
O=P12OP3(=O)OP(=O)(O1)OP(=O)(O2)O3
Name
Quantity
4.5 mL
Type
reactant
Smiles
OS(=O)(=O)O
Step Two
Name
Quantity
0.5 g
Type
reactant
Smiles
ClC1=C(C=CC=C1Cl)C(C(=O)C(C(=O)OCC)C(=O)OCC)(C)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
25 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred at 25° C. for 1.5 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
The reaction was quenched with ice
EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
the combined organic layers were washed with brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The organic layers were then dried over MgSO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
1.5 h
Name
Type
product
Smiles
ClC1=CC=C2C(=C(C(C(C2=C1Cl)(C)C)=O)C(=O)OCC)O
Measurements
Type Value Analysis
AMOUNT: MASS 0.235 g
YIELD: CALCULATEDPERCENTYIELD 71.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.